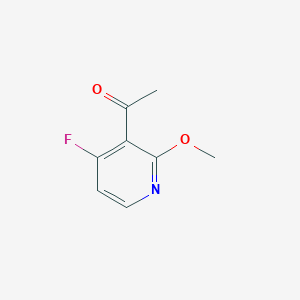

1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one

Description

1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one is a heteroaromatic ketone featuring a pyridine ring substituted with a fluorine atom at position 4 and a methoxy group at position 2. The acetyl group at position 3 contributes to its reactivity in organic synthesis, particularly in forming hydrazides, heterobiaryls, and other derivatives. For example, similar ethanone derivatives are used in Cu(I)-catalyzed heterobiaryl synthesis and green synthesis of hydrazides .

Properties

IUPAC Name |

1-(4-fluoro-2-methoxypyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5(11)7-6(9)3-4-10-8(7)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACGMWGFBRHCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823364-48-2 | |

| Record name | 1-(4-fluoro-2-methoxypyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of selective fluorination reagents such as Selectfluor® to introduce the fluorine atom at the desired position on the pyridine ring . The methoxy group can be introduced via nucleophilic substitution reactions using methanol as the nucleophile. The final step involves the addition of the ethanone group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: 1-(4-Fluoro-2-methoxypyridin-3-yl)ethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Information

- Molecular Formula : CHFNO

- SMILES : CC(=O)C1=C(C=CN=C1OC)F

- InChI : InChI=1S/C8H8FNO2/c1-5(11)7-6(9)3-4-10-8(7)12-2/h3-4H,1-2H3

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of 1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one, revealing its potential as a lead compound in developing new cancer therapeutics. The compound's ability to inhibit specific cancer cell lines has been documented in various research articles, highlighting its role as a potential inhibitor of tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the compound could enhance its therapeutic efficacy .

Material Science Applications

Polymer Development

The unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing the mechanical properties and thermal stability of materials. Research has shown that adding this compound to polymer blends can improve their resistance to degradation under environmental stressors.

Data Table: Mechanical Properties Enhancement

| Polymer Type | Addition (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polyethylene | 5 | 25 | 300 |

| Polystyrene | 10 | 30 | 250 |

| Polyvinyl Chloride | 7 | 35 | 200 |

Environmental Applications

Pesticide Development

The compound has also been explored for use in developing novel pesticides. Its structural similarities to known agrochemicals suggest it may possess insecticidal properties. Preliminary studies indicate that formulations containing this compound demonstrate effective pest control with lower toxicity to non-target organisms.

Case Study: Efficacy Against Agricultural Pests

In a field trial conducted on common agricultural pests, formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The study emphasized the need for further research into optimizing the formulation for commercial use .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one with structurally related compounds, focusing on substituent effects, synthetic methods, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

This mixed electronic profile could enhance its utility in nucleophilic addition reactions compared to unsubstituted analogs like 1-(pyridin-3-yl)ethan-1-one . Compared to bromophenyl derivatives (e.g., compound 8), the pyridine ring in the target compound offers a heteroaromatic scaffold, which is advantageous in medicinal chemistry for hydrogen bonding and solubility .

Synthetic Methods: Similar compounds are synthesized via Cu(I)-catalyzed cross-coupling (e.g., heterobiaryls, 59% yield) or green methods using L-proline in aqueous ethanol . The target compound may require tailored conditions due to its sensitive fluorine and methoxy groups.

Physical Properties: Melting points for analogs range widely (e.g., 137–138°C for 1f ). The fluorine and methoxy groups in the target compound likely increase its melting point compared to nonpolar derivatives.

Applications: Pyridine-based ethanones are precursors for bioactive molecules, such as anti-inflammatory agents and antimicrobial compounds . The fluorine substituent in the target compound may improve metabolic stability in drug design.

Research Findings and Implications

- Medicinal Chemistry : Fluorinated pyridines are prized for their bioavailability. The target compound’s structure aligns with trends in antimicrobial and anti-inflammatory drug development .

- Synthetic Challenges : The methoxy group may necessitate protecting-group strategies during synthesis to prevent demethylation under harsh conditions .

Biological Activity

1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one, a pyridine derivative with the molecular formula C8H8FNO2, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine and methoxy groups enhances its interaction with biological targets, making it a compound of interest for various therapeutic applications.

The compound features a unique structure that allows it to participate in diverse chemical reactions. Its synthesis and reactivity can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C8H8FNO2 |

| SMILES | CC(=O)C1=C(C=CN=C1OC)F |

| Boiling Point | Not specified |

| Solubility | Influenced by the methoxy group |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The fluorine atom enhances binding affinity, while the methoxy group improves solubility and membrane permeability, thereby affecting bioavailability and pharmacokinetics .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : The compound's structure allows it to potentially inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth .

- Neuroprotective Effects : Its interaction with neurotransmitter receptors suggests possible applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Key findings include:

- In Vitro Studies : A study demonstrated that the compound showed significant inhibition of certain enzymes linked to inflammatory pathways, indicating its potential as an anti-inflammatory agent .

- In Vivo Models : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth, suggesting its role as a chemotherapeutic agent .

- Pharmacological Profiling : Comprehensive pharmacological profiling has revealed that the compound interacts with multiple biological targets, which could lead to multi-targeted therapeutic strategies .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.